1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

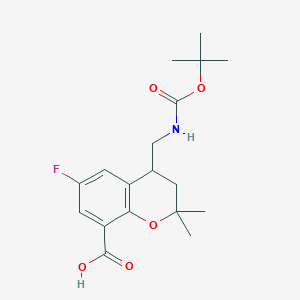

1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea ist eine synthetische Verbindung, die zur Klasse der Thiazolderivate gehört. Thiazole sind heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in ihrer Ringstruktur enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Cyclobutylgruppe aus, die an den Thiazolring gebunden ist, und einer Thioharnstoff-Einheit.

Vorbereitungsmethoden

Die Synthese von 1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea beinhaltet in der Regel mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring kann durch Reaktion von α-Halogenketonen mit Thioharnstoff unter basischen Bedingungen synthetisiert werden.

Einführung der Cyclobutylgruppe: Die Cyclobutylgruppe kann durch eine Grignard-Reaktion eingeführt werden, bei der Cyclobutylmagnesiumbromid mit dem Thiazol-Zwischenprodukt reagiert.

Anlagerung der Methylthioharnstoff-Einheit: Der letzte Schritt beinhaltet die Reaktion des Thiazol-Cyclobutyl-Zwischenprodukts mit Methylisothiocyanat, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung von kontinuierlichen Strömungsreaktoren zur Steigerung der Reaktions-effizienz beinhalten.

Analyse Chemischer Reaktionen

1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung der entsprechenden Amine führt.

Substitution: Nukleophile Substitutionsreaktionen können am Thiazolring stattfinden, bei denen Nukleophile wie Amine oder Thiole die vorhandenen Substituenten ersetzen.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) sowie spezifische Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die eingesetzt werden.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle und kann bei der Entwicklung neuer synthetischer Methoden eingesetzt werden.

Biologie: Sie hat sich als ein bioaktives Molekül mit potenziellen antimikrobiellen und antifungalen Eigenschaften erwiesen.

Medizin: Es werden Forschungen durchgeführt, um ihr Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten, darunter Krebs und Infektionskrankheiten, zu untersuchen.

Industrie: Die Verbindung kann als Zwischenprodukt bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der bakteriellen Zellwandsynthese beteiligt sind, was zu antimikrobiellen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, sind noch Gegenstand der Forschung und können je nach spezifischer Anwendung variieren.

Wirkmechanismus

The mechanism of action of 1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea kann mit anderen Thiazolderivaten verglichen werden, um seine Einzigartigkeit hervorzuheben. Ähnliche Verbindungen umfassen:

2-Cyclobutyl-4-thiazolmethanol: Diese Verbindung teilt den Cyclobutyl-Thiazol-Kern, fehlt aber der Thioharnstoff-Einheit.

2-Cyclobutyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]ethansulfonamid: Diese Verbindung hat eine ähnliche Thiazolstruktur, weist jedoch eine Ethansulfonamidgruppe anstelle einer Thioharnstoffgruppe auf.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm möglicherweise verschiedene chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C10H15N3S2 |

|---|---|

Molekulargewicht |

241.4 g/mol |

IUPAC-Name |

1-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]-3-methylthiourea |

InChI |

InChI=1S/C10H15N3S2/c1-11-10(14)12-5-8-6-15-9(13-8)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,11,12,14) |

InChI-Schlüssel |

NCFLJKCBMHWYEM-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=S)NCC1=CSC(=N1)C2CCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)